Cas no 2091212-41-6 (ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate)

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate
- 2091212-41-6
- EN300-27729436
-
- インチ: 1S/C13H17NO2/c1-2-16-13(15)11-5-6-12-9-14-7-3-4-10(12)8-11/h5-6,8,14H,2-4,7,9H2,1H3
- InChIKey: IZOSHKDHOBNBFX-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC2CNCCCC=2C=1)=O
計算された属性
- 精确分子量: 219.125928785g/mol
- 同位素质量: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 1.9
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27729436-0.25g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 0.25g |
$1275.0 | 2025-03-19 | |
Enamine | EN300-27729436-1.0g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 1.0g |
$1386.0 | 2025-03-19 | |
Enamine | EN300-27729436-1g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 1g |
$1386.0 | 2023-09-10 | ||
Enamine | EN300-27729436-0.1g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 0.1g |
$1220.0 | 2025-03-19 | |
Enamine | EN300-27729436-2.5g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 2.5g |
$2716.0 | 2025-03-19 | |
Enamine | EN300-27729436-10.0g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 10.0g |
$5959.0 | 2025-03-19 | |
Enamine | EN300-27729436-0.5g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 0.5g |
$1331.0 | 2025-03-19 | |
Enamine | EN300-27729436-5.0g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 5.0g |
$4018.0 | 2025-03-19 | |
Enamine | EN300-27729436-5g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 5g |
$4018.0 | 2023-09-10 | ||
Enamine | EN300-27729436-0.05g |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |
2091212-41-6 | 95.0% | 0.05g |
$1164.0 | 2025-03-19 |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylateに関する追加情報
Ethyl 2,3,4,5-Tetrahydro-1H-2-Benzazepine-7-Carboxylate: A Comprehensive Overview
Ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate (CAS No. 2091212-41-6) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzazepines, which are heterocyclic aromatic compounds with a seven-membered ring containing one nitrogen atom. The structure of ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate is characterized by a partially saturated benzazepine ring system and an ethyl ester group attached at the 7-position. The benzazepine core is a key structural feature that contributes to its unique chemical properties and potential biological activities.
The synthesis of ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate involves a series of well-established organic reactions. Typically, the starting material is a substituted indole or tryptamine derivative. Through a combination of cyclization reactions and functional group transformations, the desired product is obtained. The tetrahydrobenzazepine system is often formed via intramolecular cyclization under specific reaction conditions, such as acidic or basic environments. The introduction of the ethyl ester group at the 7-position is achieved through esterification reactions using appropriate reagents.
Recent studies have highlighted the potential pharmacological activities of ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate. Research has shown that this compound exhibits antidepressant-like effects in preclinical models. This activity is attributed to its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The benzazepine framework has been associated with monoamine reuptake inhibition, which is a key mechanism for many antidepressant drugs.
In addition to its antidepressant properties, ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate has also been investigated for its anti-inflammatory and antioxidant activities. Experimental data suggest that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating oxidative stress pathways. These findings underscore its potential as a therapeutic agent for conditions characterized by inflammation and oxidative damage.
The tetrahydrobenzazepine moiety in this compound plays a crucial role in its pharmacokinetic profile. Studies have demonstrated that this compound exhibits good oral bioavailability and moderate plasma stability. Its pharmacokinetic properties make it an attractive candidate for drug development programs targeting chronic conditions requiring sustained therapeutic effects.
From a synthetic perspective, ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate serves as a valuable intermediate for the construction of more complex heterocyclic systems. Its versatility in undergoing further functionalization reactions enables chemists to explore diverse structural modifications aimed at optimizing biological activity and pharmacokinetic properties.
In conclusion, ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate (CAS No. 2091212-41-) is a multifaceted compound with promising applications in drug discovery and development. Its unique chemical structure and diverse biological activities make it an important focus for ongoing research efforts in the fields of organic chemistry and pharmacology.
2091212-41-6 (ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate) Related Products
- 113982-23-3((2E)-3-2-(benzyloxy)phenylprop-2-enoic acid)
- 59899-13-7(2-(5-Aminoisoxazol-3-yl)phenol)
- 2786-08-5(4-Dibenzothiophenecarboxylicacid)
- 59881-63-9(Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-)
- 1248791-32-3(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine)
- 1017209-93-6(4-(4-fluoro-3-methylphenyl)butan-2-one)
- 1779945-32-2(3-(5-bromo-1,3-thiazol-2-yl)butanoic acid)
- 2229021-80-9(3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol)
- 34140-20-0(5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)
- 896378-91-9(8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)




